molecular formula C20H16ClNO B11174721 N-(4-chlorobenzyl)biphenyl-4-carboxamide

N-(4-chlorobenzyl)biphenyl-4-carboxamide

Cat. No.: B11174721
M. Wt: 321.8 g/mol
InChI Key: LMBOCAMGMCATGG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides. It is characterized by the presence of a biphenyl core structure with a carboxamide group and a 4-chlorobenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl carboxamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and leading to increased neurotransmitter levels. This mechanism is relevant for its potential use in treating neurological disorders .

Comparison with Similar Compounds

N-(4-chlorobenzyl)biphenyl-4-carboxamide can be compared with other biphenyl carboxamide derivatives, such as:

Properties

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-phenylbenzamide

InChI

InChI=1S/C20H16ClNO/c21-19-12-6-15(7-13-19)14-22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)

InChI Key

LMBOCAMGMCATGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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